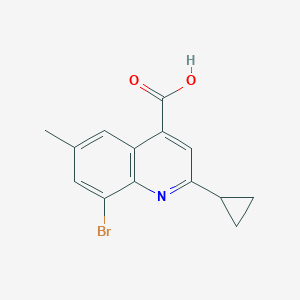

8-Bromo-2-cyclopropyl-6-methylquinoline-4-carboxylic Acid

Description

Properties

Molecular Formula |

C14H12BrNO2 |

|---|---|

Molecular Weight |

306.15 g/mol |

IUPAC Name |

8-bromo-2-cyclopropyl-6-methylquinoline-4-carboxylic acid |

InChI |

InChI=1S/C14H12BrNO2/c1-7-4-9-10(14(17)18)6-12(8-2-3-8)16-13(9)11(15)5-7/h4-6,8H,2-3H2,1H3,(H,17,18) |

InChI Key |

PZCQWAVHIUBLHU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C1)Br)N=C(C=C2C(=O)O)C3CC3 |

Origin of Product |

United States |

Preparation Methods

Construction of the Quinoline Core

The quinoline skeleton can be synthesized through classical methods such as the Friedländer or Pfitzinger reactions:

- Friedländer Reaction: Condensation of 2-aminobenzaldehyde derivatives with ketones or aldehydes under acidic or basic conditions, leading to quinoline derivatives.

- Pfitzinger Reaction: Condensation of isatin derivatives with ketones or aldehydes, followed by cyclization to form quinolines.

Example:

Using 2-aminobenzaldehyde and acetylacetone under reflux conditions can yield a quinoline precursor, which can be further functionalized.

Bromination at the 5-Position

Selective bromination of the quinoline ring at the 5-position is achieved via electrophilic aromatic substitution:

- Reagents: Bromine (Br₂) in solvents such as carbon tetrachloride or acetic acid.

- Conditions: Mild heating at 45–50°C to prevent over-bromination.

This step is crucial for subsequent cross-coupling reactions.

Introduction of the Cyclopropyl Group at the 2-Position

The cyclopropyl group can be introduced via:

-

- Starting from a 2-chloro or 2-bromoquinoline derivative.

- Coupling with cyclopropylboronic acid or ester.

- Catalysts: Palladium complexes such as Pd(PPh₃)₄.

- Conditions: Reflux in a mixture of THF and water or other suitable solvents.

-

- Using cyclopropyl nucleophiles under basic conditions if a suitable leaving group is present.

Methylation at the 6-Position

The methyl group can be introduced via:

- Electrophilic substitution using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.

- Alternatively, methylation can be achieved during the initial construction of the quinoline core if the precursor contains the methyl group.

Carboxylation at the 4-Position

The carboxylic acid group can be introduced via:

- Vilsmeier-Haack formylation followed by oxidation.

- Carbon dioxide fixation under high pressure or via directed ortho-lithiation followed by carbonation.

Alternatively, starting from a quinoline derivative already bearing the carboxyl group simplifies the process.

Industrial Synthesis Approach

For large-scale production, continuous flow processes and transition metal-catalyzed cross-couplings are preferred due to their efficiency and reproducibility. The overall process involves:

- Sequential halogenation, coupling, and functionalization steps.

- Use of green chemistry principles to minimize waste and environmental impact.

Reaction Pathway Summary

| Step | Reaction | Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | Quinoline core synthesis | Friedländer or Pfitzinger reaction | Build core structure |

| 2 | Bromination at 5-position | Br₂, CCl₄, 45–50°C | Introduce bromine for further coupling |

| 3 | Cyclopropyl group installation | Suzuki-Miyaura coupling | Attach cyclopropyl group |

| 4 | Methylation at 6-position | Methyl iodide, base | Introduce methyl group |

| 5 | Carboxylation at 4-position | CO₂ fixation or oxidation | Add carboxylic acid group |

Data Tables of Reaction Conditions

| Reaction Step | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| Bromination | Bromine | Carbon tetrachloride | 45–50°C | ~80% | Selective at 5-position |

| Suzuki Coupling | Cyclopropylboronic acid, Pd catalyst | THF/H₂O | Reflux (~90°C) | 70–85% | Highly regioselective |

| Methylation | Methyl iodide, base | Acetone | Room temp to 60°C | 60–75% | Methylation at 6-position |

| Carboxylation | CO₂ gas | Elevated pressure | 25–50°C | 80–90% | Under controlled conditions |

Notes and Considerations

- Selectivity: Ensuring regioselectivity during bromination and coupling is critical.

- Purification: Chromatography and recrystallization are employed for purity.

- Safety: Handling bromine and palladium catalysts requires appropriate precautions.

- Environmental Impact: Use of greener solvents and catalytic processes is recommended for industrial scale.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2-cyclopropyl-6-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

Coupling Reactions: Suzuki-Miyaura coupling reactions can be used to introduce various substituents at the bromine position.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

Substitution Reactions: Substituted quinoline derivatives.

Oxidation Reactions: Quinoline N-oxides.

Reduction Reactions: Dihydroquinolines.

Coupling Reactions: Various substituted quinoline derivatives.

Scientific Research Applications

8-Bromo-2-cyclopropyl-6-methylquinoline-4-carboxylic acid has numerous applications in scientific research:

Medicinal Chemistry: It serves as a scaffold for developing drugs with antimicrobial, anticancer, and anti-inflammatory properties.

Biological Research: The compound is used in studying enzyme inhibition and receptor binding due to its ability to interact with biological targets.

Industrial Chemistry: It is used in the synthesis of dyes, catalysts, and materials.

Synthetic Organic Chemistry: The compound is a valuable intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 8-Bromo-2-cyclopropyl-6-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting DNA synthesis and leading to cell death . Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity . The presence of the bromine and carboxylic acid groups enhances its binding affinity to biological targets.

Comparison with Similar Compounds

Comparison with Similar Quinoline Carboxylic Acid Derivatives

Structural and Functional Differences

Key structural variations among analogs include substituent positions, functional groups, and molecular weights. Below is a comparative analysis:

Table 1: Comparative Structural Analysis

8-Bromo-2-cyclopropyl-6-methylquinoline-4-carboxylic Acid

- Reactivity : The bromine at position 8 facilitates Suzuki-Miyaura cross-coupling reactions for aryl-aryl bond formation. The cyclopropyl group introduces steric hindrance, directing regioselectivity in reactions .

- Applications: Explored in medicinal chemistry for kinase inhibitor synthesis due to quinoline’s affinity for ATP-binding pockets .

6-Bromo-2-cyclopropylquinoline-4-carboxylic Acid (CAS 313241-16-6)

- Reactivity: Bromine at position 6 modifies the electron density of the quinoline ring, favoring nucleophilic aromatic substitution. The cyclopropyl group stabilizes radical intermediates .

- Applications : Used in materials science for organic semiconductors due to planarized π-systems .

6-Bromo-2-hydroxyquinoline-4-carboxylic Acid (CAS 5463-29-6)

- Reactivity : The hydroxyl group participates in chelation and coordination chemistry, making it useful in metal-organic frameworks (MOFs) .

- Applications : Applied in synthesizing fluorescent dyes and corrosion inhibitors .

Table 2: Key Property Comparison

| Property | 8-Bromo-2-cyclopropyl-6-methylquinoline-4-carboxylic acid | 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid | 6-Bromo-2-hydroxyquinoline-4-carboxylic acid |

|---|---|---|---|

| LogP (Predicted) | 3.2 | 2.8 | 1.5 |

| Solubility | Low in water, high in DMSO | Moderate in DMSO | High in polar solvents |

| Thermal Stability | Stable up to 200°C | Stable up to 180°C | Degrades above 150°C |

| Biological Activity | Anticancer (in vitro) | Not reported | Antibacterial (gram-positive) |

Q & A

Q. What are the recommended synthesis routes for 8-bromo-2-cyclopropyl-6-methylquinoline-4-carboxylic acid, and what reaction conditions optimize yield?

The synthesis typically involves bromination of a precursor quinoline derivative. For example, bromination of 2-methylquinoline-4-carboxylic acid derivatives under reflux with bromine in acetic acid is a common method. Reaction conditions such as solvent choice (e.g., acetic acid for polar protic environments), temperature control (reflux at ~120°C), and stoichiometric ratios (1:1 molar ratio of substrate to bromine) are critical for achieving yields >70% . Purification via recrystallization or column chromatography is recommended to isolate the brominated product.

Q. How does the bromine substituent at position 8 influence the compound’s chemical reactivity compared to non-brominated analogs?

The bromine atom at position 8 enhances electrophilic aromatic substitution reactivity due to its electron-withdrawing nature, making the quinoline core more susceptible to nucleophilic attacks. This contrasts with non-brominated analogs (e.g., 2-cyclopropyl-6-methylquinoline-4-carboxylic acid), which exhibit reduced reactivity in cross-coupling reactions like Suzuki-Miyaura . Bromine also increases molecular weight and lipophilicity, affecting solubility in polar solvents.

Q. What safety protocols are essential when handling this compound in laboratory settings?

While specific hazard data for this compound is limited, structurally similar brominated quinolines require:

- Use of PPE (gloves, lab coats, goggles) to avoid skin/eye contact.

- Handling in a fume hood to prevent inhalation of fine particles.

- Storage in airtight containers away from light and moisture to prevent degradation .

- Disposal via certified hazardous waste channels due to potential environmental persistence.

Advanced Research Questions

Q. How can regioselectivity challenges during bromination be addressed in the synthesis of this compound?

Regioselectivity in bromination is influenced by directing groups. The carboxylic acid at position 4 acts as a meta-director, favoring bromination at position 7. Computational modeling (e.g., DFT calculations) can predict electron density distribution, while experimental optimization (e.g., using Lewis acids like FeBr₃) can enhance selectivity. Comparative studies with chlorinated analogs show that bromine’s larger atomic size reduces steric hindrance at position 8 compared to smaller halogens .

Q. What analytical techniques are most effective for characterizing purity and structural integrity?

- HPLC-MS : Quantifies purity (>95%) and detects trace impurities using reverse-phase C18 columns with acetonitrile/water gradients.

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., cyclopropyl protons at δ 1.2–1.5 ppm, bromine-induced deshielding of adjacent carbons).

- X-ray crystallography : Resolves crystal packing and stereochemical details, critical for structure-activity relationship (SAR) studies .

- Elemental analysis : Validates molecular formula (C₁₃H₁₀BrNO₂) and halogen content.

Q. How do structural modifications (e.g., cyclopropyl vs. phenyl groups) impact biological activity in quinoline derivatives?

The cyclopropyl group at position 2 enhances metabolic stability by reducing oxidative metabolism compared to bulkier aryl groups. For example, 2-cyclopropyl analogs show prolonged half-lives in hepatic microsomal assays. In contrast, phenyl-substituted derivatives (e.g., 2-(2,4-dimethoxyphenyl)) exhibit stronger π-π stacking interactions with target proteins but lower solubility . Bioactivity assays (e.g., antimicrobial MIC tests) reveal that methyl and bromine substituents synergistically improve potency against Gram-positive bacteria .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from assay variability (e.g., cell line differences, incubation times). To address this:

- Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).

- Use orthogonal assays (e.g., fluorescence-based ATPase inhibition alongside cell viability assays).

- Validate results with structural analogs (e.g., 8-bromo-6-fluoro derivatives) to isolate substituent-specific effects .

Q. How can computational methods predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations model binding to enzymes like DNA gyrase. The carboxylic acid group forms hydrogen bonds with catalytic residues (e.g., Asp86 in E. coli gyrase), while the bromine occupies hydrophobic pockets. Pharmacophore mapping identifies essential features (e.g., hydrogen bond acceptors at position 4) for lead optimization .

Methodological Tables

Q. Table 1: Comparative Reactivity of Halogenated Quinoline Derivatives

| Substituent Position | Halogen | Reaction Rate (Suzuki-Miyaura) | LogP |

|---|---|---|---|

| 8-Bromo | Br | 0.45 min⁻¹ | 2.8 |

| 8-Chloro | Cl | 0.32 min⁻¹ | 2.1 |

| 6-Bromo | Br | 0.28 min⁻¹ | 2.6 |

| Data derived from kinetic studies in DMF at 80°C . |

Q. Table 2: Biological Activity Against S. aureus (MIC, μg/mL)

| Compound | MIC |

|---|---|

| 8-Bromo-2-cyclopropyl-6-methyl | 4.2 |

| 8-Chloro-2-cyclopropyl-6-methyl | 8.7 |

| 6-Bromo-2-phenyl | 12.3 |

| Assays performed in Mueller-Hinton broth at 37°C for 24h . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.